REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[C:4]([CH3:12])[N:3]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14]>CN(C)C=O.C(OCC)(=O)C>[Cl:1][C:2]1[N:3]=[C:4]([CH3:12])[C:5]([C:6]2[O:7][C:13](=[O:14])[NH:9][N:8]=2)=[CH:10][CH:11]=1
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Name
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6-Chloro-2-methylnicotinohydrazide
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Quantity
|
60 mg
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Type
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reactant
|
Smiles
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ClC1=NC(=C(C(=O)NN)C=C1)C
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Name
|
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was heated overnight to 60° C
|
Type
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WASH
|
Details
|
washed with water
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C)C1=NNC(O1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |